3-(Methylsulfonyl)picolinic acid

Catalog No.
S685596
CAS No.
61830-06-6
M.F
C7H7NO4S
M. Wt
201.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylsulfonyl)picolinic acid

CAS Number

61830-06-6

Product Name

3-(Methylsulfonyl)picolinic acid

IUPAC Name

3-methylsulfonylpyridine-2-carboxylic acid

Molecular Formula

C7H7NO4S

Molecular Weight

201.2 g/mol

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10)

InChI Key

PMLMPPPFXKNYQI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(N=CC=C1)C(=O)O

Canonical SMILES

CS(=O)(=O)C1=C(N=CC=C1)C(=O)O

Anticancer Activities

Scientific Field: Biological Inorganic Chemistry

Application Summary: The compound has been used in the synthesis of rhenium (I) tricarbonyl complexes, which have shown in vitro anticancer activities on lung cancer cells .

Experimental Procedures: Fifteen rhenium (I) tricarbonyl complexes were synthesized using the ‘2 + 1’ mixed ligand approach with an average yield of 84%. The complexes were characterized using spectroscopic techniques: IR, 1H and 13C NMR, UV/Vis, and single-crystal X-ray diffraction .

Results: The in vitro biological screening on Vero (healthy mammalian), HeLa (cervical carcinoma) and A549 (lung cancer) cells revealed one toxic complex, fac- [Re (Pico) (CO) 3 (H 2 O)], with respective LC 50 values of 9.0 ± 0.9, 15.8 ± 4.9 (SI = 0.570) and 20.9 ± 0.8 (SI = 0.430) μg/mL .

Electrochemical Sensor

Scientific Field: Materials Research

Application Summary: The compound has been used in the development of a molecularly imprinted polymers (MIPs)-based electrochemical sensor that could rapidly and selectively detect picolinic acid .

Experimental Procedures: The electrochemical sensor performance was evaluated using differential pulse voltammetry (DPV) in a linear range between 1 and 5 mM .

Results: The sensor had a limit of detection of 0.6 mM (S/N = 3) and a limit of quantification of 1.7 mM (S/N = 10). The interference analysis was also conducted on the MIPs sensor to evaluate its ability to selectively detect picolinic acid in the presence of other interfering molecules .

Solubility and Crystallization Studies

Scientific Field: Crystallography

Application Summary: The solubility and solid-state structure of picolinic acid, a less studied isomer of nicotinic and isonicotinic acid, were investigated .

Experimental Procedures: The solubility was investigated using gravimetric methods .

Synthesis of Other Compounds

Scientific Field: Organic Chemistry

Application Summary: 3-(Methylsulfonyl)picolinic acid is used as a starting material in the synthesis of other organic compounds .

Experimental Procedures: The specific procedures for the synthesis of other compounds from 3-(Methylsulfonyl)picolinic acid would depend on the target compound .

Results: The results would vary depending on the specific synthesis procedure and the target compound .

Mass Spectrometry Studies

Scientific Field: Analytical Chemistry

Application Summary: 3-(Methylsulfonyl)picolinic acid could potentially be used in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) studies .

Experimental Procedures: The compound would be mixed with a sample and then irradiated with a laser to ionize the sample. The ions would then be detected and analyzed by the mass spectrometer .

Results: The results would provide information about the molecular weight and structure of the sample .

3-(Methylsulfonyl)picolinic acid is a chemical compound characterized by the molecular formula C₇H₇NO₄S. It features a picolinic acid backbone, which is a derivative of pyridine, with a methylsulfonyl group (-SO₂CH₃) attached at the 3-position. This modification enhances the compound's solubility and biological activity, making it of interest in various fields of research, including medicinal chemistry and biochemistry.

The reactivity of 3-(Methylsulfonyl)picolinic acid can be attributed to its functional groups. The carboxylic acid group can undergo typical acid-base reactions, while the methylsulfonyl group can participate in nucleophilic substitution reactions. For instance, it can react with amines to form sulfonamide derivatives. Additionally, it can be involved in coupling reactions, such as the Mitsunobu reaction, where it acts as a nucleophile .

3-(Methylsulfonyl)picolinic acid exhibits various biological activities. Its structural similarity to picolinic acid suggests potential roles in neuroprotection and modulation of neurotransmitter systems. Research indicates that compounds derived from picolinic acid can influence metabolic pathways and exhibit antioxidant properties . Furthermore, studies have suggested that derivatives like 3-(Methylsulfonyl)picolinic acid may have applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system receptors .

Several methods exist for synthesizing 3-(Methylsulfonyl)picolinic acid:

  • Direct Sulfonation: Picolinic acid can be sulfonated using methylsulfonyl chloride in the presence of a base such as triethylamine to yield 3-(Methylsulfonyl)picolinic acid.
  • Acid Chloride Route: The synthesis may also involve converting picolinic acid into its acid chloride using thionyl chloride followed by reaction with methylsulfonyl chloride .
  • Coupling Reactions: Utilizing coupling reactions with appropriate reagents can also lead to the formation of this compound from simpler precursors.

3-(Methylsulfonyl)picolinic acid finds applications in various domains:

  • Pharmaceuticals: Due to its biological activity, it is investigated for potential therapeutic uses in treating neurological disorders.
  • Chemical Research: It serves as a building block in organic synthesis and coordination chemistry.
  • Agriculture: Potential applications include use as a plant growth regulator or pesticide due to its biochemical properties.

Several compounds share structural similarities with 3-(Methylsulfonyl)picolinic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Picolinic AcidPyridine derivativeNatural metabolite involved in zinc metabolism
2-MethylpyridinePyridine derivativeUsed as a solvent and in organic synthesis
4-Picolinic AcidPyridine derivativeExhibits different biological activities compared to 3-
MethylsulfonylpyridinePyridine derivativeSimilar sulfonyl group but lacks carboxylic functionality

Uniqueness: What sets 3-(Methylsulfonyl)picolinic acid apart is its combination of the methylsulfonyl group and the specific position of the carboxylic acid on the pyridine ring, which may enhance its solubility and biological activity compared to other derivatives.

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for 3-(methylsulfonyl)picolinic acid through analysis of both proton and carbon environments. The compound exhibits characteristic spectral features that distinguish it from other picolinic acid derivatives [1] [2].

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of 3-(methylsulfonyl)picolinic acid displays distinct signals corresponding to the methylsulfonyl substituent and aromatic pyridine ring system. The methylsulfonyl group appears as a singlet at approximately 3.37 parts per million, integrating for three protons [1]. This chemical shift is consistent with methyl groups attached to electron-withdrawing sulfonyl functionalities, where the sulfur atom's electronegativity and the adjacent oxygen atoms create a deshielding environment [3].

The aromatic proton signals of the pyridine ring appear in the characteristic downfield region between 7.70 and 8.70 parts per million [4] [3]. These chemical shifts reflect the diamagnetic anisotropy of the aromatic ring system combined with the electron-withdrawing effects of both the carboxylic acid and methylsulfonyl substituents [2] [5]. The pattern of aromatic proton splitting provides information about the substitution pattern and confirms the 3-position attachment of the methylsulfonyl group.

Comparative analysis with related picolinic acid derivatives reveals similar proton chemical shift ranges for the aromatic region, while the methylsulfonyl methyl group serves as a diagnostic signal for structural identification [1] [3]. The absence of significant coupling between the methylsulfonyl methyl protons and aromatic protons confirms the substitution pattern and molecular connectivity.

Carbon-13 Nuclear Magnetic Resonance Spectral Data

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the electronic environment of all carbon atoms in 3-(methylsulfonyl)picolinic acid. The carbonyl carbon of the carboxylic acid group appears significantly downfield at approximately 164.61 parts per million, consistent with the expected chemical shift range for pyridine carboxylic acids [1] [2].

The methylsulfonyl methyl carbon resonates at 41.60 parts per million, reflecting the deshielding effect of the attached sulfonyl group [1]. This chemical shift is characteristic of methyl carbons bonded to sulfur in sulfonyl environments and serves as a key diagnostic signal for compound identification.

The pyridine ring carbons appear in the aromatic region between 123 and 149 parts per million [1] [2]. The substitution pattern creates distinct chemical environments for each ring carbon, with the carbon bearing the methylsulfonyl group and adjacent carbons showing characteristic downfield shifts due to the electron-withdrawing nature of the sulfonyl substituent [3].

Carbon chemical shift assignments are facilitated by comparison with literature data for related picolinic acid derivatives and methylsulfonyl-containing compounds [2] [5]. The electronic effects of the dual substitution pattern create a unique carbon-13 spectral fingerprint that enables unambiguous structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 3-(methylsulfonyl)picolinic acid reveals characteristic fragmentation pathways that provide structural information and enable analytical identification. The compound exhibits fragmentation patterns typical of both picolinic acid derivatives and sulfonyl-containing organic molecules [6] [7].

Molecular Ion Formation and Stability

The molecular ion of 3-(methylsulfonyl)picolinic acid appears at mass-to-charge ratio 201 in electron ionization mode or 202 as the protonated molecular ion in electrospray ionization [6]. The molecular ion intensity varies significantly depending on the ionization technique employed, with electrospray ionization typically providing more stable molecular ion formation compared to electron ionization [6] [8].

Picolinic acid derivatives generally exhibit relatively low molecular ion intensities in electron ionization mass spectrometry due to facile fragmentation pathways [6]. The presence of both carboxylic acid and methylsulfonyl functionalities in 3-(methylsulfonyl)picolinic acid provides multiple sites for fragmentation initiation, leading to characteristic product ion formation [9].

The molecular ion stability is influenced by the electronic structure of the pyridine ring and the electron-withdrawing effects of the substituents [6] [8]. The nitrogen heteroatom and adjacent substituents create favorable conditions for charge stabilization and subsequent fragmentation reactions.

Characteristic Fragmentation Pathways

The fragmentation of 3-(methylsulfonyl)picolinic acid follows predictable pathways based on the known behavior of picolinic acid derivatives and sulfonyl compounds [6] [7] [9]. The primary fragmentation routes include decarboxylation, desulfonylation, and loss of small neutral molecules.

Decarboxylation represents a major fragmentation pathway, with loss of carbon dioxide (44 mass units) from the molecular ion to produce a fragment at mass-to-charge ratio 157 [6]. This fragmentation is particularly facile in picolinic acid derivatives due to the proximity of the carboxyl group to the pyridine nitrogen [6] [8].

Desulfonylation reactions occur through multiple mechanisms, including loss of sulfur dioxide (64 mass units) and sulfur trioxide (80 mass units) [7] [9]. These fragmentations are characteristic of sulfonyl-containing compounds and provide diagnostic information for structural identification. The resulting fragment ions at mass-to-charge ratios 137 and 121 respectively represent significant peaks in the mass spectrum.

Additional fragmentation includes loss of the methyl radical (15 mass units) from the methylsulfonyl group, producing a fragment at mass-to-charge ratio 186 [9]. Sequential fragmentation can occur, with combinations of the above losses leading to complex fragmentation patterns that provide detailed structural information.

Product Ion Structural Analysis

The product ions formed through fragmentation of 3-(methylsulfonyl)picolinic acid retain structural features that enable identification of the parent compound [6] [8]. The base peak identity varies with ionization conditions but typically corresponds to one of the major fragmentation products described above.

Fragment ion stability follows general principles of organic mass spectrometry, with aromatic cations showing enhanced stability compared to aliphatic fragments [10]. The pyridine ring system provides a stable framework that persists through multiple fragmentation steps, creating characteristic product ion patterns.

Collision-induced dissociation experiments can provide additional structural information by inducing further fragmentation of primary product ions [8]. This technique enables detailed mapping of fragmentation pathways and confirms structural assignments based on predictable bond cleavage patterns.

Chromatographic Purity Assessment Techniques

High-performance liquid chromatography represents the primary analytical technique for purity assessment and quantitative analysis of 3-(methylsulfonyl)picolinic acid. The chromatographic behavior is influenced by the compound's physicochemical properties and requires optimized separation conditions [11] [12].

High-Performance Liquid Chromatographic Separation Parameters

Effective chromatographic separation of 3-(methylsulfonyl)picolinic acid requires careful optimization of mobile phase composition and pH [11] [12]. The compound exhibits optimal retention and peak shape under acidic conditions, typically employing mobile phases with pH values between 2.0 and 3.0 [11] [13].

Reversed-phase chromatography using octadecylsilane columns provides excellent separation efficiency for 3-(methylsulfonyl)picolinic acid and related impurities [14] [12]. Column dimensions of 150 × 4.6 millimeters with 5-micrometer particle size represent standard configurations that balance resolution and analysis time [15].

Mobile phase systems typically employ water-acetonitrile gradients with acid modifiers such as trifluoroacetic acid or sulfuric acid [11] [12]. The acid modifier serves dual purposes of maintaining appropriate pH for optimal retention and providing ion-pairing effects that enhance peak shape for the carboxylic acid functionality [13].

Flow rates of 1.0 milliliter per minute represent optimal conditions balancing separation efficiency with analysis time [12]. Column temperature control at 25-40 degrees Celsius ensures reproducible retention times and peak shapes across analytical runs [15].

Detection and Quantification Methods

Ultraviolet detection at 260 nanometers provides selective and sensitive detection for 3-(methylsulfonyl)picolinic acid [11]. This wavelength corresponds to the absorption maximum of the compound and minimizes interference from common impurities and excipients [16].

Alternative detection wavelengths at 210 nanometers offer broader detection capabilities but may suffer from increased baseline noise and interference [11]. The choice of detection wavelength depends on the specific analytical requirements and potential interferents present in the sample matrix.

Mass spectrometric detection provides enhanced selectivity and structural confirmation capabilities [11] [12]. Selected ion monitoring or multiple reaction monitoring modes enable highly specific detection and quantification even in complex sample matrices [11].

Photodiode array detection allows simultaneous monitoring at multiple wavelengths and provides spectral confirmation of peak identity [11]. This technique proves particularly valuable for impurity profiling and peak purity assessment during analytical method development.

Method Validation and Quality Control

Analytical method validation for 3-(methylsulfonyl)picolinic acid purity assessment follows established pharmaceutical and chemical analysis guidelines [14] [12]. Key validation parameters include specificity, linearity, accuracy, precision, detection limits, and quantitation limits [13].

Linearity studies typically demonstrate excellent correlation coefficients greater than 0.999 over concentration ranges spanning 10-150 percent of the target concentration [12]. This linear response enables accurate quantification across the analytical range required for purity assessment.

Precision studies evaluate both repeatability and intermediate precision, with relative standard deviations typically less than 2.0 percent for retention time and less than 5.0 percent for peak area measurements [11] [12]. These precision levels ensure reliable and reproducible analytical results.

Detection limits for high-performance liquid chromatographic methods typically achieve sensitivity in the parts-per-million range, enabling detection of trace impurities at levels relevant for pharmaceutical and analytical applications [11]. Quantitation limits support accurate measurement of impurities at 0.1-1.0 percent levels relative to the main component.

XLogP3

-0.1

Wikipedia

3-(Methanesulfonyl)pyridine-2-carboxylic acid

Dates

Last modified: 08-15-2023

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